

Spectroscopic Profile of 3,4,5-Trifluorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,4,5-Trifluorobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **3,4,5-Trifluorobenzoic acid** ($C_7H_3F_3O_2$), a crucial building block in pharmaceutical and materials science applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive reference for its identification and utilization in research and development.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular identity of **3,4,5-Trifluorobenzoic acid**.

Parameter	Value	Reference
Molecular Weight	176.09 g/mol	[1]
Monoisotopic Mass	176.00851382 Da	[1]

Experimental Protocol: Detailed experimental conditions for mass spectrometry, such as the ionization method and instrument parameters, are not consistently publicly available. However, the provided monoisotopic mass is a computed value.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **3,4,5-Trifluorobenzoic acid** in solution. While public databases indicate the availability of ^1H , ^{13}C , and ^{19}F NMR spectra, specific peak assignments and coupling constants are not readily available in numerical format.^[2] Researchers should consult spectral databases or acquire experimental data for detailed analysis.

Typical Experimental Protocols:

- **Solvent:** Deuterated solvents such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6) are commonly used for NMR analysis of benzoic acid derivatives.
- **Instrument:** A high-resolution NMR spectrometer, typically operating at frequencies of 300 MHz or higher for ^1H NMR, is used to acquire the spectra.
- **Standard:** Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **3,4,5-Trifluorobenzoic acid**. The spectra are characterized by absorptions corresponding to the carboxylic acid group and the fluorinated aromatic ring.

Vibrational Mode	Wavenumber (cm^{-1})	Functional Group
O-H stretch (broad)	~3000	Carboxylic Acid
C=O stretch	~1700	Carboxylic Acid
C=C stretch	~1600-1450	Aromatic Ring
C-F stretch	~1300-1100	Aryl Fluoride

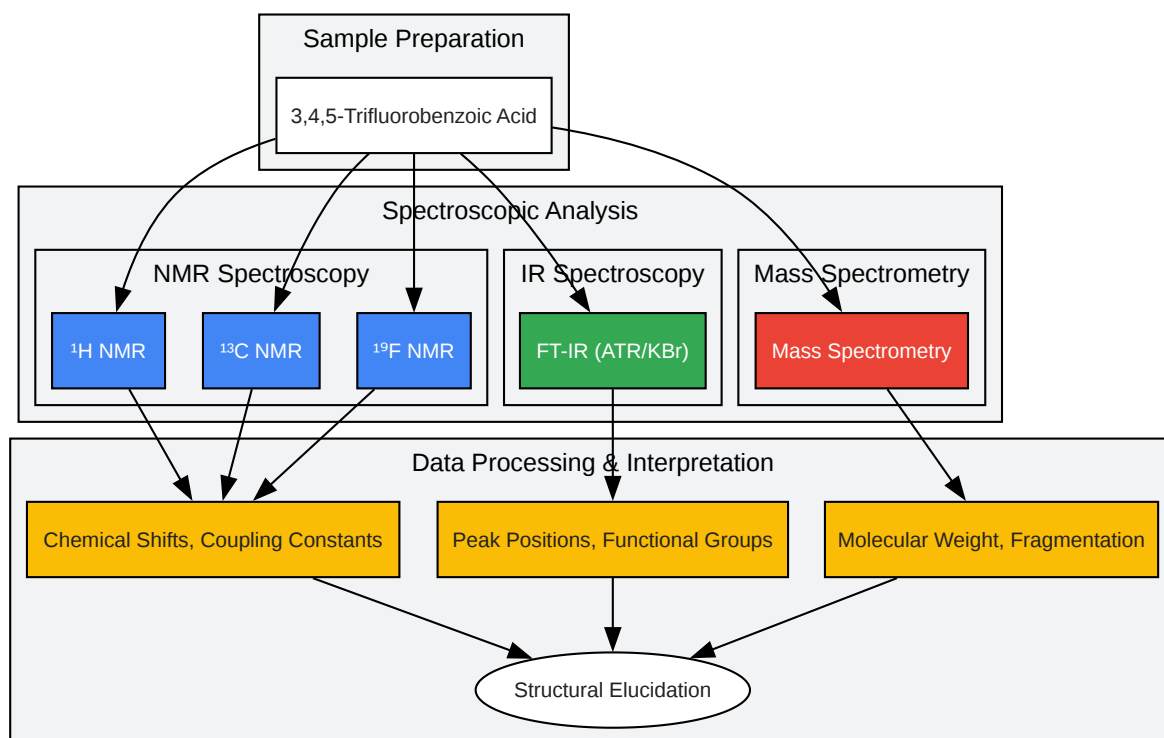
Experimental Protocol:

- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, is a suitable instrument.^[1]

- Technique: The spectrum can be acquired using either an Attenuated Total Reflectance (ATR) accessory with the neat solid sample (ATR-Neat) or by preparing a potassium bromide (KBr) pellet containing the sample.[1]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **3,4,5-Trifluorobenzoic acid**.



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Caption: Experimental workflow for the spectroscopic analysis of **3,4,5-Trifluorobenzoic acid**.

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References

- 1. 3,4,5-Trifluorobenzoic acid | C₇H₃F₃O₂ | CID 853154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
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